N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
CAS No.: 74405-42-8
Cat. No.: VC2033179
Molecular Formula: C42H39N5O9
Molecular Weight: 757.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74405-42-8 |
|---|---|
| Molecular Formula | C42H39N5O9 |
| Molecular Weight | 757.8 g/mol |
| IUPAC Name | 4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)/t33-,34+,35+/m0/s1 |
| Standard InChI Key | WYSOXXMLUVYPGV-BMPTZRATSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O |
Introduction
Chemical Identity and Nomenclature
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate is a modified nucleoside with multiple functional groups attached to a deoxyadenosine core. The compound is identified through several standardized naming conventions and identifiers in chemical databases.
Identification Parameters
The compound is uniquely identified through several established chemical identifiers as detailed in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 74405-42-8 |
| Molecular Formula | C₄₂H₃₉N₅O₉ |
| Molecular Weight | 757.8 g/mol |
| IUPAC Name | 4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid |
| InChI Key | WYSOXXMLUVYPGV-BMPTZRATSA-N |
The compound has several recognized synonyms in scientific literature, including "N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine 3'-O-succinate" and "5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine 3'-O-succinate" . The "DMT" abbreviation often seen in alternative names refers to the dimethoxytrityl protecting group, which is crucial for controlled oligonucleotide synthesis processes.
Structural Characteristics
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate possesses a complex molecular architecture with several distinct structural features that contribute to its chemical behavior and applications.
Core Structure
The compound is based on a 2'-deoxyadenosine scaffold, which consists of a deoxyribose sugar moiety linked to an adenine base. This core nucleoside structure is then modified with several functional groups :
-
A benzoyl group attached to the N6 position of the adenine base
-
A bis(4-methoxyphenyl)phenylmethyl (dimethoxytrityl or DMT) group at the 5'-O position
-
A succinate group (butanedioate) at the 3'-O position
These modifications significantly alter the physical, chemical, and biological properties of the parent nucleoside, making it suitable for specific applications in nucleic acid chemistry .
Stereochemistry
The compound displays defined stereochemistry at multiple centers. The deoxyribose sugar component maintains the natural D-configuration with specific stereocenters at positions 1', 3', and 4'. According to the InChI notation, the absolute stereochemistry is designated as (2R,3S,5R) for the oxolan (tetrahydrofuran) ring system that represents the deoxyribose sugar .
Functional Group Analysis
Each functional group in the molecule serves a specific purpose in its applications:
-
The N-benzoyl group provides protection for the exocyclic amino group of adenine during oligonucleotide synthesis, preventing unwanted side reactions .
-
The 5'-O-dimethoxytrityl (DMT) group serves as a selective protecting group that can be removed under mild acidic conditions, allowing for controlled step-wise synthesis of oligonucleotides .
-
The 3'-O-succinate group provides a linker functionality that can be used for attachment to solid supports in solid-phase oligonucleotide synthesis .
Physical and Chemical Properties
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate exhibits distinctive physical and chemical characteristics that influence its handling, storage, and application in various research contexts.
Solubility Profile
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate demonstrates selective solubility in various solvents:
-
Limited solubility in water due to its predominantly lipophilic character
-
Good solubility in organic solvents like dimethylsulfoxide (DMSO), dichloromethane, chloroform, and acetonitrile
-
Moderate solubility in alcohols such as methanol, particularly when heated
The presence of the dimethoxytrityl group enhances the compound's lipophilicity, influencing its solubility profile and potential for membrane permeability in biological systems .
Chemical Reactivity
The compound contains several reactive functional groups:
-
The carboxylic acid group of the succinate moiety can participate in esterification and amidation reactions
-
The DMT group is acid-labile and can be selectively cleaved under mild acidic conditions
-
The N-benzoyl protecting group can be removed under basic conditions, typically with ammonia or methylamine treatment
These reactive sites make the compound particularly useful in oligonucleotide synthesis and other chemical modifications.
Synthesis and Preparation
The synthesis of N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate typically involves a multi-step process starting from 2'-deoxyadenosine.
General Synthetic Route
The general synthetic pathway includes the following key steps:
-
Protection of the exocyclic amino group of adenine with a benzoyl group
-
Introduction of the DMT protecting group at the 5'-hydroxyl position
-
Esterification of the 3'-hydroxyl group with succinic anhydride
This stepwise process ensures the selective modification of specific positions on the nucleoside .
Detailed Synthetic Procedure
While the search results don't provide a detailed synthetic procedure specifically for this compound, the synthesis can be inferred from general methods used for similar nucleoside derivatives. The reaction typically involves:
-
Benzoylation of the amino group of 2'-deoxyadenosine using benzoyl chloride under Schotten-Baumann conditions
-
Treatment of the resulting N-benzoyl-2'-deoxyadenosine with 4,4'-dimethoxytrityl chloride in pyridine to selectively protect the 5'-hydroxyl group
-
Reaction of the 5'-O-DMT-N-benzoyl-2'-deoxyadenosine with succinic anhydride in the presence of a base catalyst like 4-dimethylaminopyridine (DMAP)
The product can then be purified using column chromatography or recrystallization techniques to obtain the pure compound.
Applications in Nucleic Acid Chemistry
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate plays a crucial role in various aspects of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides.
Oligonucleotide Synthesis
The compound serves as a key building block in solid-phase oligonucleotide synthesis, particularly when functionalized adenosine nucleotides are required . The 3'-O-succinate group provides a linker for attachment to solid supports, while the 5'-O-DMT group allows for controlled step-wise synthesis using standard phosphoramidite chemistry.
In the phosphoramidite approach to oligonucleotide synthesis, the 3'-O-succinate derivative can be further activated with appropriate coupling agents to form phosphite linkages with the incoming nucleotide . The DMT group at the 5' position can be selectively removed under mild acidic conditions to expose the 5'-hydroxyl group for the next coupling step.
Modified Nucleic Acids
The compound is also utilized in the synthesis of modified oligonucleotides with enhanced properties for various applications:
-
Antisense oligonucleotides for gene silencing
-
Aptamers for molecular recognition
-
Probes for nucleic acid detection and hybridization studies
-
Primers for polymerase chain reaction (PCR) and sequencing applications
These modified nucleic acids often exhibit improved stability, nuclease resistance, and cell membrane permeability compared to their natural counterparts.
Research Findings and Biological Relevance
Research involving N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate primarily focuses on its role as a synthetic intermediate rather than its direct biological activity.
Synthetic Applications in Medicinal Chemistry
The compound serves as an important intermediate in the "disjunctive approach" in medicinal chemistry, where structural modifications are strategically introduced to develop new biologically active compounds . This approach is particularly valuable in the search for novel pharmaceutical agents that target nucleic acid-related processes.
Related Compounds and Derivatives
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate belongs to a family of modified nucleosides used in oligonucleotide synthesis.
Structurally Related Compounds
Several structurally related compounds share similar features:
Table 2: Structurally Related Compounds
| Compound | CAS Number | Distinctive Feature |
|---|---|---|
| N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | 64325-78-6 | Lacks the 3'-O-succinate group |
| N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-phosphoramidite | 98796-53-3 | Contains a phosphoramidite group instead of succinate |
| 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-fluoro-2'-deoxyarabinoadenosine | - | Contains a 2'-fluoro modification |
These compounds are often used in complementary roles during oligonucleotide synthesis, providing different functionalities depending on the specific synthetic requirements .
Functional Derivatives
The compound can be further derivatized to create additional functionalities:
-
Conversion of the succinate group to an NHS ester for coupling to amine-containing molecules
-
Reaction of the carboxylic acid group with various amines to form amide linkages
-
Further modification of the 3'-position to introduce phosphoramidite functionality for direct use in automated DNA synthesizers
These derivatives expand the utility of the compound in diverse applications beyond traditional oligonucleotide synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume